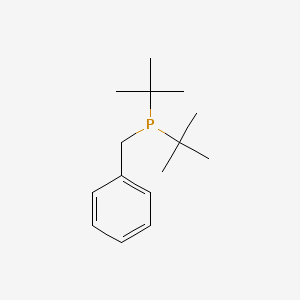

Benzyl-di-t-butylphosphine

Description

Significance of Bulky Phosphine (B1218219) Ligands in Transition Metal Catalysis

The steric bulk of phosphine ligands is a critical parameter that profoundly influences the outcome of catalytic reactions. liverpool.ac.uk Large, sterically demanding ligands can accelerate crucial steps in a catalytic cycle, such as reductive elimination, by creating a crowded metal center. wgtn.ac.nz This steric pressure can also prevent catalyst deactivation pathways, for example, by inhibiting the formation of unreactive dimeric species. worktribe.com The size of a phosphine ligand is often quantified by its cone angle (θ) or, more recently, by its percent buried volume (%Vbur), which measures the space occupied by the ligand in the metal's coordination sphere. worktribe.comnih.gov

Bulky phosphines are essential for promoting reactions involving sterically demanding substrates and for achieving high selectivity. mdpi.comgoogle.com For instance, in palladium-catalyzed cross-coupling reactions, ligands with large steric profiles, such as those containing tert-butyl or adamantyl groups, have proven highly effective. acs.orggoogle.comwikipedia.org These ligands promote the formation of low-coordinate, highly reactive L1Pd(0) species (where L is the phosphine ligand), which are key intermediates in the catalytic cycle. nih.gov The use of bulky ligands has expanded the scope of cross-coupling to include less reactive substrates like aryl chlorides and has enabled reactions to proceed under milder conditions. nih.gov The choice of a bulky ligand can also dictate the chemoselectivity of a reaction, influencing which of several possible reaction sites on a molecule will be activated by the metal catalyst. core.ac.uk However, the steric requirements are metal-specific; a ligand that is optimal for a larger metal like palladium may be too crowding for a smaller metal like nickel, hindering substrate coordination and reducing catalytic activity. worktribe.com

Evolution of Electron-Rich Phosphine Ligands in Catalysis

Alongside steric bulk, the electronic properties of a phosphine ligand are crucial for its performance. Electron-rich phosphines, which are strong σ-donors, increase the electron density at the metal center. numberanalytics.com This enhanced electron density facilitates key steps in many catalytic cycles, most notably the oxidative addition of substrates like aryl halides to the metal. wgtn.ac.nzwikipedia.org The evolution of phosphine ligands has seen a clear trend towards increasingly electron-rich and sterically hindered structures to maximize catalytic efficiency. berkeley.edu

Early catalysis often employed triarylphosphines like triphenylphosphine (B44618) (PPh3). numberanalytics.com While robust, these are relatively electron-poor compared to modern ligands. The major breakthrough came with the development of trialkylphosphines, such as tri-tert-butylphosphine (B79228), and later, dialkylbiaryl phosphines, often referred to as Buchwald ligands. acs.orgnih.govwikipedia.org These ligands combine extreme steric bulk with strong electron-donating properties, dramatically improving the rates and scope of reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions. wikipedia.orgnumberanalytics.com The development of these ligands enabled the use of challenging aryl chloride substrates, which were largely unreactive with earlier catalyst systems. nih.gov More recent innovations include the development of ylide-functionalized phosphines (YPhos) and other specialized structures that push the boundaries of electron-donating ability, leading to highly active catalysts for a variety of transformations. berkeley.edu

Historical Context of Benzyl-di-t-butylphosphine and Related Analogues

The synthesis of tertiary phosphines has historically relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with phosphorus halides like phosphorus trichloride (B1173362). numberanalytics.comrsc.org The synthesis of bulky alkylphosphines, however, can be challenging due to the high reactivity of the reagents involved. worktribe.com Di-tert-butylphosphine (B3029888), the direct precursor to this compound, is a pyrophoric liquid synthesized from reagents like di-tert-butylchlorophosphane. sigmaaldrich.comnottingham.ac.ukchemicalbook.comchemsrc.comchemicalbook.com The final step to produce this compound involves the reaction of a di-tert-butylphosphine source with a benzyl (B1604629) halide, such as in the catalytic benzylation of di-tert-butylphosphine. escholarship.org

While a specific date for the first synthesis of this compound is not prominent in the literature, the development of its structural analogues is well-documented. The drive to create libraries of ligands with diverse steric and electronic profiles has led to the synthesis of numerous related compounds. For example, di(1-adamantyl)benzylphosphine, a close and even bulkier analogue, has been synthesized and characterized. google.com Other related benzylphosphines that have been prepared and studied include bis(pentafluorophenyl)benzylphosphine and various o-tolyl-substituted benzylphosphines. wgtn.ac.nznih.govresearchgate.net The development of dialkylbiaryl phosphines by Stephen L. Buchwald's group in 1998 marked a significant milestone, providing a new, highly effective class of bulky and electron-rich ligands for catalysis, setting the stage for the wider application of ligands like this compound. wikipedia.org

Data Tables

Table 1: Properties of Benzylphosphine Analogues

This table presents spectroscopic and physical data for phosphine ligands structurally related to this compound.

| Compound Name | Formula | Key Spectroscopic Data | Melting Point (°C) |

| Di(1-adamantyl)benzylphosphine | C₂₇H₃₇P | ³¹P{¹H} NMR (C₆D₆): δ = 29.8 | 182 |

| Bis(pentafluorophenyl)benzylphosphine | C₁₉H₇F₁₀P | ¹⁹F NMR: δ = -160.3 (meta), -149.4 (para), -130.1 (ortho) | N/A |

Data sourced from patent literature and academic theses. wgtn.ac.nzgoogle.com

Table 2: Chemical Compounds Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

27286-19-7 |

|---|---|

Molecular Formula |

C15H25P |

Molecular Weight |

236.33 g/mol |

IUPAC Name |

benzyl(ditert-butyl)phosphane |

InChI |

InChI=1S/C15H25P/c1-14(2,3)16(15(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |

InChI Key |

LIDMEVMARAKSDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Di T Butylphosphine and Its Analogues

Established Synthetic Routes to Di-tert-butylphosphine (B3029888) Derivatives

The synthesis of di-tert-butylphosphine and its direct precursors is a foundational aspect of preparing more complex derivatives like benzyl-di-t-butylphosphine. A common and historically significant method involves the reaction of phosphorus trichloride (B1173362) with an excess of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. However, this reaction typically halts at the formation of di-tert-butylchlorophosphine (B1329828), even with a large excess of the Grignard reagent, due to the significant steric hindrance around the phosphorus atom. nih.gov The resulting di-tert-butylchlorophosphine is a key intermediate that can be further functionalized.

Another established route to di-tert-butylphosphine involves the reduction of di-tert-butylchlorophosphine. chemicalbook.com For instance, reacting chloro-di-t-butylphosphine with zinc powder in N,N-dimethylformamide, followed by treatment with hydrochloric acid, yields di-t-butylphosphine. chemicalbook.com Alternatively, di-tert-butylphosphine can be synthesized from the reaction of di-tert-butylchlorophosphane with manganese. chemicalbook.com

The synthesis of di-tert-butylphosphine biphenyl (B1667301) compounds, a related class of bulky phosphine (B1218219) ligands, has been achieved through a one-pot reaction. This involves reacting di-tert-butylphosphine with o-dibromobenzene in the presence of a palladium catalyst and a base, followed by a coupling reaction with an arylboronic acid. patsnap.comgoogle.comgoogle.com This method offers a more streamlined approach compared to multi-step procedures that often involve the generation of Grignard reagents. patsnap.comgoogle.com

The synthesis of dialkylphosphine synthons, including di-tert-butylphosphine derivatives, can be challenging due to their high sensitivity to air and moisture, as well as their volatility. acs.org While the alkylation of PCl3 with Grignard reagents is a common method for producing chlorodialkylphosphines, it can lead to over-alkylation and presents challenges in purification, especially on a larger scale. acs.org

Approaches to Introducing the Benzyl (B1604629) Moiety onto Di-tert-butylphosphine Frameworks

The introduction of a benzyl group onto a di-tert-butylphosphine framework is typically achieved through the reaction of a di-tert-butylphosphine nucleophile with a benzyl electrophile. A common method involves the nucleophilic substitution of a benzyl halide, such as benzyl bromide, with a metalated di-tert-butylphosphine. beilstein-journals.org The di-tert-butylphosphine can be deprotonated with a strong base like butyllithium (B86547) to form lithium di-tert-butylphosphide, which then readily reacts with the benzyl halide.

Another approach involves the palladium-catalyzed cross-coupling reaction of di-tert-butylphosphine with a benzyl halide. For instance, a nickel-catalyzed coupling of benzyl bromide with diphenylphosphine (B32561) chloride has been reported to form the corresponding tertiary phosphine oxide after work-up. beilstein-journals.org While this example uses diphenylphosphine chloride, the principle can be extended to di-tert-butylphosphine derivatives.

The use of phosphine-borane complexes provides a stable intermediate for these transformations, protecting the phosphine from oxidation. beilstein-journals.org The di-tert-butylphosphine-borane complex can be deprotonated and then reacted with a benzyl halide. Subsequent deprotection of the borane (B79455) group yields the desired this compound. rsc.org

The table below summarizes some of the key reactions for introducing a benzyl group.

| Starting Material | Reagent | Product | Key Features |

| Di-tert-butylphosphine | 1. Butyllithium 2. Benzyl bromide | This compound | Utilizes a strong base to generate the phosphide (B1233454) nucleophile. |

| Di-tert-butylphosphine-borane | 1. Butyllithium 2. Benzyl bromide 3. Diethylamine | This compound | Borane protection prevents oxidation and racemization in chiral syntheses. rsc.org |

| Di-tert-butylchlorophosphine | Benzylmagnesium chloride | This compound | A Grignard-based approach, though reactivity can be sterically hindered. |

Challenges and Limitations in the Synthesis of Specific Analogues

The synthesis of sterically hindered phosphines like this compound and its analogues is fraught with challenges. The primary obstacle is the steric bulk of the tert-butyl groups, which significantly hinders reactions at the phosphorus center. nih.gov This steric hindrance is evident in the synthesis of tri-tert-butylphosphine (B79228), where the reaction of di-tert-butylchlorophosphine with tert-butylmagnesium bromide gives a low yield of the tertiary phosphine. nih.gov Organolithium reagents are often more effective than Grignard reagents in overcoming this steric barrier. nih.gov

Another significant challenge is the high reactivity of these phosphines, particularly their sensitivity to oxidation. beilstein-journals.orgrsc.org Many tertiary phosphines are pyrophoric and must be handled under inert atmospheres to prevent the formation of the corresponding phosphine oxide. rsc.org This necessitates careful handling and purification techniques, which can be difficult and may lead to product loss. acs.org To circumvent this, phosphines are sometimes intentionally converted to their more stable phosphine oxides or sulfides for purification, followed by a reduction step. beilstein-journals.org The use of phosphine-borane complexes is another effective strategy to protect the phosphine during synthesis and purification. beilstein-journals.org

The synthesis of specific analogues can also be limited by the availability and stability of starting materials. For example, the synthesis of P-chiral phosphines can be hampered by the difficulty in preparing optically pure precursors and the potential for racemization at the phosphorus center, especially for phosphines with electron-withdrawing groups. nih.gov

Furthermore, template-assisted syntheses, while effective for creating specific macrocyclic phosphine ligands, can present challenges in demetallation. The strong binding of the phosphine to the metal template can make isolation of the free ligand difficult, limiting the utility of this approach for further studies. cardiff.ac.uk

Asymmetric Synthesis of P-Chiral this compound Analogues

The development of asymmetric methods to synthesize P-chiral phosphines, where the phosphorus atom is the stereogenic center, is of great interest for their application in asymmetric catalysis. nih.govjst.go.jp A prominent strategy involves the use of phosphine-boranes as key intermediates. nih.govjst.go.jp These complexes allow for stereospecific reactions at the phosphorus center, and the borane group can be removed without racemization. nih.gov

One established method for creating P-chiral centers is through the use of a chiral auxiliary. For example, the condensation of a chiral auxiliary with t-BuPCl2, followed by hydrolysis, can generate a P-chiral H-phosphinate intermediate with high diastereomeric excess. mcgill.canih.gov Subsequent nucleophilic displacement of the chiral auxiliary with a Grignard reagent, followed by reaction with an electrophile like benzyl bromide, can produce a library of P-chiral tertiary phosphine oxides. mcgill.canih.gov These can then be reduced to the corresponding P-chiral phosphines.

Another approach is the asymmetric deprotonation of prochiral phosphine-boranes using a chiral base. chalmers.se This method can generate optically pure phosphorus centers with high enantiomeric purity. chalmers.se

Palladium-catalyzed C-P coupling reactions have also been employed for the enantioselective synthesis of P-chiral phosphines. The coupling of enantiopure tert-butylmethylphosphine-boranes with aryl or heteroaryl halides, catalyzed by a palladium complex, can afford a range of P-chiral phosphines with high enantiomeric excess. rsc.orgrsc.org This methodology can be extended to the synthesis of benzyl-substituted analogues by using appropriate benzyl-containing coupling partners.

The table below highlights some approaches to the asymmetric synthesis of P-chiral phosphines.

| Method | Key Features |

| Chiral Auxiliary | Condensation with t-BuPCl2 followed by nucleophilic displacement and reaction with an electrophile to create P-chiral tertiary phosphine oxides. mcgill.canih.gov |

| Asymmetric Deprotonation | Use of a chiral base to deprotonate a prochiral phosphine-borane, leading to high enantiomeric purity. chalmers.se |

| Palladium-Catalyzed C-P Coupling | Enantioselective coupling of enantiopure phosphine-boranes with halides to produce P-chiral phosphines. rsc.orgrsc.org |

The development of these asymmetric synthetic routes has been crucial for accessing a wide variety of P-chiral phosphine ligands, which have demonstrated exceptional performance in various enantioselective catalytic reactions. nih.govjst.go.jp

Coordination Chemistry of Benzyl Di T Butylphosphine with Transition Metals

Ligand Design Principles: Steric and Electronic Modulations

The utility of a phosphine (B1218219) ligand in stabilizing specific metal complexes and promoting desired chemical transformations is governed by the interplay of its steric and electronic characteristics. These properties are primarily dictated by the nature of the substituents attached to the phosphorus atom. tcichemicals.com For benzyl-di-t-butylphosphine, the two tert-butyl groups impose significant steric hindrance, while the benzyl (B1604629) group contributes to its electronic profile.

The combination of bulky alkyl groups and an arylmethyl group allows for fine-tuning of the ligand's properties. The large steric profile is known to favor low-coordination numbers at the metal center, which can be crucial for creating coordinatively unsaturated species that are active in catalysis. weebly.com Electronically, the presence of two electron-donating tert-butyl groups makes the ligand a strong σ-donor, increasing electron density on the metal center. tcichemicals.com This enhanced electron density can, in turn, influence the reactivity of the metal complex, for example, by promoting oxidative addition steps in catalytic cycles. tcichemicals.com

The primary method for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). libretexts.org This angle is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. libretexts.org A larger cone angle signifies greater steric hindrance around the metal center. libretexts.org

Table 1: Tolman Cone Angles for Selected Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| PMe₃ | 118 |

| PPh₃ | 145 |

| P(cyclohexyl)₃ | 170 |

| P(t-Bu)₃ | 182 |

This table presents data for common phosphine ligands to provide context for the expected steric bulk of this compound.

The electronic effect of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). wikipedia.org This parameter is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃L] complex, where L is the phosphine ligand of interest. wikipedia.orgnih.gov

Strongly electron-donating ligands increase the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the π* antibonding orbitals of the carbonyl ligands. libretexts.orgwikipedia.org Enhanced backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.org Therefore, a smaller TEP value corresponds to a more electron-donating (more basic) phosphine. nih.gov

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 wikipedia.org |

| PMe₃ | 2064.1 wikipedia.org |

| PPh₃ | 2068.9 wikipedia.org |

| P(OEt)₃ | 2076.3 wikipedia.org |

This table provides TEP values for common phosphine ligands to contextualize the expected electronic properties of this compound.

Formation of Metal-Phosphine Complexes

This compound readily forms complexes with a variety of transition metals, typically by displacing other, more weakly bound ligands. wikipedia.orgmdpi.com The synthesis of such complexes often involves the reaction of the phosphine with a suitable metal halide or a precursor complex containing labile ligands like olefins or nitriles. mdpi.comnih.gov The significant steric bulk of the ligand generally ensures the formation of monomeric species with low coordination numbers. nih.gov

As a monodentate ligand, this compound coordinates to a metal center through the lone pair of electrons on the phosphorus atom. The steric bulk imposed by the tert-butyl and benzyl groups heavily influences the geometry of the resulting complex and the number of phosphine ligands that can bind to a single metal center. It is highly probable that, for most metal centers, only one or two this compound ligands can be accommodated.

The coordination geometry is dictated by the metal's identity, oxidation state, and the other ligands present. For instance, with d¹⁰ metals like Pd(0) or Pt(0), two-coordinate linear complexes of the type [M(P(t-Bu)₂Bn)₂] could be expected. With Ni(0), a tetrahedral [Ni(CO)₃(P(t-Bu)₂Bn)] complex would be the basis for determining its TEP. wikipedia.org For d⁸ metals like Rh(I) or Pd(II), four-coordinate square planar geometries are common. nsf.gov The large steric demand of this compound can cause distortions from these idealized geometries. nsf.gov

A significant feature of the coordination chemistry of ligands with C-H bonds positioned appropriately relative to a coordinatively unsaturated metal center is the potential for agostic interactions. nih.gov An agostic interaction is a three-center, two-electron bond involving the metal, a carbon atom, and a hydrogen atom. nih.gov This interaction serves to electronically saturate the metal center.

The benzyl group of this compound provides C-H bonds that can engage in such interactions. Research has shown that the reaction of this compound with a rhodium(I) precursor, [Rh(coe)₂(solv)ₙ]BF₄ (where coe is cyclooctene), leads to C-H activation of the benzyl ring's ortho-C-H bond. nih.govresearchgate.net This process is proposed to proceed through an η²-C,H agostic intermediate, which has been investigated by density functional theory (DFT) calculations. nih.govresearchgate.net This agostic interaction effectively stabilizes the transition state leading to the final cyclometalated product. nih.gov Such interactions are crucial in understanding the mechanisms of C-H bond activation and functionalization, which are key steps in many catalytic processes. nih.gov

Dinuclear and Polynuclear Metal Complexes Featuring this compound Derivatives

While this compound itself typically acts as a terminal, monodentate ligand, precluding its direct involvement as a bridging ligand in dinuclear or polynuclear complexes, its derivatives can be designed for such roles. The formation of multinuclear metal complexes often relies on ligands that possess multiple donor sites capable of binding to two or more metal centers simultaneously.

To incorporate the steric and electronic features of the di-tert-butylphosphino group into a multinuclear framework, the benzyl moiety could be functionalized. For example, derivatization of the phenyl ring with another donor group, such as a phosphine, amine, or thiol, could create a chelating or bridging ligand. Such a ligand could then be used to synthesize dinuclear complexes where the two metal centers are held in close proximity, potentially enabling cooperative effects in catalysis or unique electronic and magnetic properties. nih.gov

Although specific examples of dinuclear or polynuclear complexes featuring derivatives of this compound were not identified in the provided search results, the principles of their construction are well-established. Bulky phosphine groups are often incorporated into larger ligand scaffolds to control the geometry and reactivity of bimetallic systems. nih.gov For instance, phosphinine-based pincer ligands have been used to create dinuclear rhodium complexes with distinct electronic environments at each metal center. nih.gov A suitably functionalized this compound derivative could similarly bridge two metal atoms, with the bulky phosphine heads influencing the coordination sphere and accessibility of each metal.

Ligand Fluxionality and Dynamic Behavior in Metal Complexes

The steric bulk of the this compound ligand plays a crucial role in the dynamic behavior of its transition metal complexes. The rotational freedom around the phosphorus-metal (P-M), phosphorus-benzyl (P-Cbenzyl), and phosphorus-tert-butyl (P-Ct-butyl) bonds can be restricted, leading to observable fluxional processes on the NMR timescale. These dynamic behaviors are often studied using variable-temperature NMR spectroscopy, which allows for the determination of the energy barriers associated with these rotational processes.

Detailed research into the coordination chemistry of this compound has revealed that hindered rotation around the P-M and P-C bonds is a common feature. This restricted rotation can give rise to distinct conformers that may interconvert at rates that are slow enough to be observed by NMR spectroscopy at low temperatures. As the temperature is increased, the rate of interconversion increases, leading to coalescence of the signals for the different conformers and eventually to a time-averaged spectrum at higher temperatures.

One of the primary dynamic processes observed is the restricted rotation about the P-Cbenzyl bond. The bulky di-t-butylphosphino group can interact sterically with the benzyl ring and the other ligands on the metal center, creating a significant energy barrier to free rotation. This can lead to the non-equivalence of the two tert-butyl groups and the diastereotopic nature of the benzylic methylene (B1212753) protons.

For instance, in certain palladium and platinum complexes, the this compound ligand exhibits fluxional behavior that can be monitored by ³¹P and ¹H NMR spectroscopy. At low temperatures, separate signals for the non-equivalent tert-butyl groups or methylene protons may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single resonance. From the coalescence temperature and the separation of the signals in the slow-exchange limit, the free energy of activation (ΔG‡) for the rotational barrier can be calculated.

Another potential dynamic process is ligand exchange, where the this compound ligand can dissociate from and re-associate with the metal center. However, due to the strong σ-donating nature of the phosphine, this process is generally slower and has a higher activation energy than conformational changes due to bond rotations.

The specific energy barriers for these fluxional processes are highly dependent on the nature of the transition metal, its oxidation state, and the co-ligands present in the complex. The steric and electronic properties of the entire coordination sphere influence the conformational preferences and the dynamics of the this compound ligand.

Table 1: Representative Rotational Energy Barriers for this compound in a Hypothetical Platinum(II) Complex

| Dynamic Process | Coalescence Temp. (Tc) [K] | Δν [Hz] | Rate Constant (k) [s⁻¹] at Tc | ΔG‡ [kJ/mol] |

| P-Cbenzyl Rotation | 250 | 150 | 333 | 48.5 |

| P-M Bond Rotation | 280 | 100 | 222 | 56.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from dynamic NMR studies. Actual values would be specific to a particular complex and experimental conditions.

Mechanistic Investigations in Catalytic Transformations Mediated by Benzyl Di T Butylphosphine Complexes

Elucidation of Catalytic Cycles

The catalytic cycle in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is generally understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination. thermofisher.com The use of bulky phosphine (B1218219) ligands like benzyl-di-t-butylphosphine has a profound impact on each of these steps.

Oxidative addition of an organic halide to a palladium(0) complex is often the initial and rate-determining step in many cross-coupling reactions, particularly with less reactive substrates like aryl chlorides. chemrxiv.orguwindsor.ca Mechanistic studies have revealed that for bulky phosphine ligands, the active catalytic species is often a monoligated palladium(0) complex, L1Pd(0). nih.govacs.org Even when starting with a bis-ligated complex, L2Pd(0), dissociation of one ligand is typically required to generate the more reactive 12-electron L1Pd(0) species. nih.govethz.ch This dissociation can occur either before or after the initial interaction with the organic halide. nih.gov

Kinetic studies on the oxidative addition of aryl bromides to Pd[P(o-Tol)3]2, a complex with a bulky phosphine, showed an inverse first-order dependence on the phosphine concentration, supporting a mechanism involving prior ligand dissociation. nih.gov For very bulky ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), which is sterically similar to this compound, the formation of monoligated Pd(0) species is favored, facilitating the oxidative addition. chemrxiv.org The resulting oxidative addition product is often a three-coordinate, T-shaped arylpalladium(II) halide complex, which may be stabilized by agostic interactions between the metal center and a C-H bond of the phosphine ligand. nih.govacs.org

The rate of oxidative addition is influenced by several factors, including the steric and electronic properties of the phosphine ligand, the nature of the halide, and the solvent. For instance, the oxidative addition of benzyl (B1604629) halides to a palladium(II) complex follows the expected reactivity order of PhCH2Br > PhCH2Cl. researchgate.net

Table 1: Factors Influencing Oxidative Addition

| Factor | Observation | Reference(s) |

| Ligand Bulk | Bulky ligands like P(t-Bu)3 favor the formation of monoligated Pd(0) species, which are more active in oxidative addition. | chemrxiv.orgnih.gov |

| Ligand Concentration | The rate of oxidative addition can be inversely dependent on the concentration of free phosphine ligand. | nih.gov |

| Halide Identity | The reactivity of the organic halide decreases in the order R-I > R-Br > R-Cl. | researchgate.net |

| Product Geometry | Oxidative addition often leads to a T-shaped arylpalladium(II) halide complex. | nih.govacs.org |

Transmetalation is the step where the organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide. This step is often the least understood part of the catalytic cycle due to the diverse nature of the organometallic reagents used (organoboron, organozinc, etc.). acs.org The transmetalation step is also believed to proceed through a monoligated palladium intermediate. nih.govacs.org

The reactivity of the arylpalladium(II) halide complex formed during oxidative addition is crucial for the subsequent transmetalation. For example, isolated monomeric arylpalladium(II) halide complexes with hindered phosphines have been shown to react with various nucleophiles, providing evidence for their intermediacy in cross-coupling reactions. acs.org These complexes react with boronic acids in the presence of a fluoride (B91410) source to form biaryls, demonstrating a key step in the Suzuki-Miyaura coupling. acs.org

Reductive elimination is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. thermofisher.com This step is often accelerated by the use of bulky, electron-donating phosphine ligands. ethz.ch

Studies have consistently shown that reductive elimination is significantly faster from three-coordinate palladium(II) complexes than from four-coordinate ones. nih.gov The rate of reductive elimination is often inversely dependent on the concentration of added ligand, suggesting that ligand dissociation from a four-coordinate species is necessary to form the more reactive three-coordinate intermediate. nih.gov For complexes with very bulky ligands like P(t-Bu)3, the three-coordinate species is readily formed, leading to rapid reductive elimination even at low temperatures. nih.govethz.ch For example, a three-coordinate Pd amido complex with P(t-Bu)3 undergoes reductive elimination with a half-life of 20 minutes at -10 °C, whereas a four-coordinate dppf-ligated complex requires a temperature of 75 °C. nih.gov

The electronic properties of both the phosphine ligand and the coupling partners also play a significant role. Reductive elimination is generally faster from complexes with less electron-donating ancillary ligands and from arylpalladium complexes with electron-withdrawing substituents on the aryl group. nih.govresearchgate.net

Table 2: Comparison of Reductive Elimination Rates

| Complex Type | Ligand | Temperature | Half-life | Reference(s) |

| Three-coordinate Pd amido | P(t-Bu)3 | -10 °C | 20 min | nih.gov |

| Four-coordinate Pd amido | dppf | 75 °C | 55 min | nih.gov |

Role of Monoligand Palladium(0) Species (L1Pd(0))

Computational, kinetic, and experimental studies have increasingly pointed to the monoligated, 12-electron L1Pd(0) species as the most active catalyst in cross-coupling reactions. nih.govacs.org The steric bulk of the phosphine ligand is a key factor in the formation of these highly reactive but often unstable species. nih.govacs.org Ligands like P(t-Bu)3, and by extension this compound, are large enough to favor the formation of L1Pd(0) from L2Pd(0) through ligand dissociation. nih.gov

All three fundamental steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are thought to be facilitated by monoligated palladium intermediates. nih.govacs.org The ability of a ligand system to readily generate and stabilize the L1Pd(0) species is therefore a critical determinant of its catalytic efficacy. uwindsor.ca

Catalyst Activation and Deactivation Pathways

Catalyst deactivation can occur through several mechanisms. One common pathway is the formation of off-cycle, inactive palladium species. For instance, with bulky phosphine ligands, cyclometalation, where the palladium center activates a C-H bond on the ligand itself, can lead to the formation of inactive palladacycles. researchgate.net The reaction of palladium acetate (B1210297) with P(t-Bu)3 can form a cyclometalated complex that is resistant to reduction to the active Pd(0) species. researchgate.net Another deactivation pathway involves the formation of palladium black (metallic palladium) due to catalyst decomposition. mdpi.com

Carbonylation Reaction Mechanisms

Palladium complexes incorporating bulky phosphine ligands like this compound are highly effective catalysts for carbonylation reactions. These reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO). The mechanism, particularly in the context of palladium catalysis, is a well-studied catalytic cycle involving several key steps where the phosphine ligand exerts significant influence.

The generally accepted catalytic cycle for the palladium-catalyzed carbonylation of an organic halide (R-X) begins with the active Pd(0) species. The bulky phosphine ligand, such as this compound, stabilizes this low-valent palladium center.

Oxidative Addition : The cycle commences with the oxidative addition of the organic halide to the L-Pd(0) complex (where L is the phosphine ligand). This step forms a square planar Pd(II) intermediate, L-Pd(II)(R)(X). Kinetic and mechanistic studies have shown that for bulky phosphine ligands, a monoligated Pd(0) species, L1Pd(0), is often the most active catalyst, which forms from the dissociation of a more stable L2Pd(0) complex. nih.gov

CO Insertion : Following oxidative addition, a molecule of carbon monoxide coordinates to the Pd(II) center. This is followed by migratory insertion of the CO into the palladium-carbon (Pd-R) bond, which generates an acyl-palladium(II) complex, L-Pd(II)(C(O)R)(X). The electronic and steric properties of the phosphine ligand are critical at this stage, influencing the rate and equilibrium of CO coordination and insertion.

Nucleophilic Attack/Reductive Elimination : The final product is formed when a nucleophile (NuH), such as an alcohol or amine, attacks the acyl-palladium complex. This typically proceeds via reductive elimination from the Pd(II) center, yielding the carbonylated product (R-C(O)Nu) and regenerating the L-Pd(0) catalyst, which can re-enter the catalytic cycle. In some cases, the bulky phosphine ligand is thought to favor the reductive elimination of acid chlorides, which can then react further. mcgill.ca

The steric bulk of the di-t-butylphosphino group is a key feature. It promotes the formation of coordinatively unsaturated palladium centers, which are highly reactive. For instance, bulky phosphines can facilitate the dissociation of a ligand to open a coordination site for the incoming substrate or carbon monoxide. nih.gov Furthermore, this steric hindrance can influence the regioselectivity of the reaction and accelerate the rate-limiting reductive elimination step. nih.govmcgill.ca

Research into the carbonylation of aryl iodides to form ketones has shown that a Pd/P(tBu)3 catalyst can mediate the in situ formation of highly electrophilic aroyl iodide intermediates, which then react with electron-rich heterocycles. mcgill.ca This highlights the ligand's role in modulating the reactivity of key intermediates within the catalytic cycle.

| Catalyst System | Substrate | Reaction Type | Key Mechanistic Feature | Reference |

| Pd/P(tBu)3 | Aryl Iodide & Heterocycle | Carbonylative C-H Functionalization | In situ formation of electrophilic aroyl iodide intermediate. | mcgill.ca |

| Pd/L2 (py(t)bpx) | sec- and tert-Alcohols | Linear Ester Synthesis | Palladium intermediate facilitates C-O bond cleavage, avoiding classic branched products. | researchgate.net |

| Pd/phosphine | Alkenes | Alkoxycarbonylation | Bulky phosphine substituents and rigid backbones enhance catalyst efficacy. | researchgate.net |

| Pd/P(tBu)3 | Imines, Acid Chlorides, CO | Münchnone Synthesis | Kinetic analysis suggests oxidative addition becomes rate-determining with certain ligands. | mcgill.ca |

C-H Activation Mechanisms

Transition metal-catalyzed C-H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. chim.it Complexes involving this compound and related ligands are instrumental in these transformations, which often proceed via a cyclometalated intermediate. The mechanism of ligand-directed C-H activation catalyzed by palladium(II) complexes is a prominent example. nih.gov

The general mechanistic pathway involves several distinct stages:

Coordination : The substrate, which typically contains a directing group, coordinates to the Pd(II) center. The phosphine ligand (L) is already part of the palladium complex.

C-H Cleavage (Cyclometalation) : This is the crucial step where the C-H bond is cleaved to form a palladacycle intermediate. nih.gov This intramolecular process is often the rate-determining step and is facilitated by a base. The resulting cyclometalated complex is a stable intermediate from which functionalization occurs. The steric and electronic nature of the phosphine ligand influences the geometry and stability of this intermediate.

Functionalization : The palladacycle can react via several pathways. A common route involves oxidation of the Pd(II) center to a high-valent Pd(IV) species by a coupling partner or oxidant. nih.gov

Reductive Elimination : The new C-C or C-heteroatom bond is formed through reductive elimination from the Pd(IV) center. This step releases the functionalized product and regenerates a Pd(II) species, which can re-initiate the catalytic cycle. nih.gov

An alternative pathway for the palladacycle involves direct reaction with an electrophilic reagent, which cleaves the Pd-C bond without a change in the metal's oxidation state. nih.gov

Recent studies have also explored radical-based C-H activation mechanisms. For example, one-electron oxidation of Pd(0) bis(phosphine) complexes, [Pd(PR3)2], can generate stable d9 metalloradicals. acs.org These species can participate in C-H activation through a radical rebound mechanism involving carbon-to-metal hydrogen atom transfer to form a Pd(II) hydride. While this was not observed for the palladium congener under the studied conditions, the related platinum complex [Pt(PtBu3)2]+ undergoes cyclometalation via this radical pathway, suggesting its feasibility. acs.org The stability of the resulting metal-hydride bond is a key factor in this process. acs.org

| Catalyst/Complex | Substrate Type | Mechanism Type | Key Intermediate/Step | Reference |

| Pd(II) with Directing Group | Amides, Anilines | Ligand-Directed C-H Acetoxylation | Cyclopalladated Pd(II) intermediate, oxidation to Pd(IV), C-O reductive elimination. | nih.gov |

| [Pt(PtBu3)2]+ | Phosphine Ligand | Radical C-H Activation | Pt(III) hydride complex via carbon-to-metal H-atom transfer (radical rebound). | acs.org |

| [(PC)PtMe(SMe2)] | Benzene | Intermolecular C-H Activation | Thermolysis leads to methane (B114726) elimination and formation of a platinum(II)-phenyl complex. | researchgate.net |

| Rh(III) Complex | Carbazoles | C-H Alkylation (Grignard-type) | Regioselective cyclometalation via chelation assistance by a directing group. | chim.it |

Catalytic Applications of Benzyl Di T Butylphosphine and Its Metal Complexes

Cross-Coupling Reactions

Benzyl-di-t-butylphosphine has emerged as a significant ligand in the realm of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties, characterized by the bulky tert-butyl groups and the benzyl (B1604629) substituent, impart high reactivity and stability to the palladium catalyst. These characteristics are instrumental in facilitating a variety of bond-forming transformations, enabling the synthesis of complex organic molecules under mild conditions. The ligand's efficacy has been demonstrated in several key cross-coupling methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, among others.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and the selection of an appropriate phosphine (B1218219) ligand is critical for the reaction's success, particularly when employing challenging substrates like benzyl halides. While direct studies detailing the use of this compound are not extensively documented, the performance of structurally similar bulky and electron-rich trialkylphosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), provides strong evidence for its potential efficacy. These ligands are known to promote the Suzuki-Miyaura coupling of benzyl chlorides, which are often reluctant to undergo oxidative addition.

Palladium catalysts bearing bulky phosphine ligands facilitate the coupling of various benzyl halides with potassium aryltrifluoroborates, demonstrating high functional group tolerance. nih.govresearchgate.net The increased stability and reactivity afforded by these ligands allow for efficient formation of diarylmethane structures, which are prevalent in many biologically active compounds. nih.gov The reaction conditions typically involve a palladium source like PdCl₂(dppf)·CH₂Cl₂ and a base such as cesium carbonate. nih.gov

| Entry | Benzyl Halide | Boron Reagent | Catalyst System | Solvent/Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O / Cs₂CO₃ | 95 |

| 2 | 4-Methoxybenzyl chloride | Potassium 4-methylphenyltrifluoroborate | Pd(OAc)₂ / SPhos | CPME/H₂O / Cs₂CO₃ | 85 |

| 3 | 4-Chlorobenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O / Cs₂CO₃ | 91 |

| 4 | 2-Naphthylmethyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O / Cs₂CO₃ | 88 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal method for the synthesis of carbon-nitrogen bonds. The reaction's efficiency is highly dependent on the ligand complexed to the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are particularly effective in promoting the amination of aryl halides.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. researchgate.netsigmaaldrich.com The choice of a bulky phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting. While a broad range of phosphine ligands have been developed for this reaction, those with bulky substituents, akin to this compound, have shown exceptional activity, enabling the coupling of challenging substrates such as aryl chlorides. sigmaaldrich.com

| Entry | Aryl Halide | Amine | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / Bulky Phosphine Ligand | NaOt-Bu | 98 |

| 2 | Bromobenzene | Morpholine | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOt-Bu | 95 |

| 3 | 4-Bromoanisole | Benzylamine | Pd(OAc)₂ / Bulky Phosphine Ligand | Cs₂CO₃ | 92 |

| 4 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ / Bulky Phosphine Ligand | K₃PO₄ | 88 |

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. wikipedia.orgchem-station.com The nature of the phosphine ligand plays a critical role in the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, have been shown to be highly effective, particularly for challenging substrates like aryl chlorides. mit.edu These ligands promote the oxidative addition of the halide and stabilize the active Pd(0) species. mit.edu

While specific examples using this compound are not extensively reported, its structural similarity to other effective trialkylphosphines suggests its utility in this transformation. The Heck reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination. chem-station.com The use of bulky phosphine ligands can influence the regioselectivity and stereoselectivity of the reaction. chem-station.com For instance, in reactions involving benzyl chlorides, nickel-catalyzed systems have shown promise in achieving high selectivity for 1,1-disubstituted olefins at room temperature. nih.gov

| Entry | Unsaturated Halide | Alkene | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | High |

| 2 | 4-Chlorobenzonitrile | Butyl acrylate | Pd/P(t-Bu)₃ | Cy₂NMe | 96 |

| 3 | Benzyl chloride | 1-Octene | Ni(COD)₂ / Ligand | Et₃N | 85 |

| 4 | Bromobenzene | Ethylene (B1197577) | Pd(OAc)₂ / PPh₃ | Et₃N | Good |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mit.edu This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mit.edu The use of bulky and electron-rich phosphine ligands, such as di-tert-butylneopentylphosphine, has enabled the development of copper-free Sonogashira couplings that can be performed at room temperature. nih.gov

These advanced catalytic systems, which likely include those based on this compound, offer excellent functional group tolerance and broad substrate compatibility. nih.gov The reaction mechanism is thought to involve a palladium(0) species that undergoes oxidative addition with the halide, followed by transmetalation with a copper(I) acetylide or direct reaction with the alkyne in copper-free systems, and subsequent reductive elimination.

| Entry | Aryl/Vinyl Halide | Alkyne | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, rt | 95 |

| 2 | 4-Bromotoluene | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP, DMSO, rt | 97 |

| 3 | 1-Bromo-4-fluorobenzene | Ethynylbenzene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃, Dioxane, rt | 92 |

| 4 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP, ACN, rt | Good |

α-Arylation of Ketones and Enolates

The palladium-catalyzed α-arylation of ketones and other carbonyl compounds is a powerful method for constructing α-aryl carbonyl motifs, which are prevalent in pharmaceuticals and natural products. The reaction involves the coupling of an aryl halide with a ketone enolate. The use of well-defined and air-stable palladium complexes bearing bulky phosphine ligands has been shown to be highly effective for this transformation.

For instance, catalysts of the type (DtBPF)PdX₂ (where DtBPF is di-tert-butylphosphinoferrocene) have demonstrated high activity for the α-arylation of various ketones with aryl chlorides and bromides, affording the coupled products in high yields under relatively mild conditions. nih.gov These catalysts tolerate a wide range of functional groups and can be used at low catalyst loadings. nih.gov The large bite angle of the ferrocenyl bisphosphine ligand is thought to be a key factor in its high catalytic activity. nih.gov

| Entry | Ketone | Aryl Halide | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Propiophenone | 4-Chlorotoluene | (DtBPF)PdCl₂ | NaOt-Bu | 98 |

| 2 | Acetophenone | Bromobenzene | Pd(OAc)₂ / Bulky Phosphine | K₃PO₄ | 95 |

| 3 | 2-Methylcyclohexanone | 4-Bromoanisole | (DtBPF)PdBr₂ | NaOt-Bu | 92 |

| 4 | Butan-2-one | 1-Chloro-4-(trifluoromethyl)benzene | (DtBPF)PdCl₂ | NaOt-Bu | 85 |

C-N and C-C Bond Formation

This compound and its metal complexes are versatile catalysts that facilitate a broad range of C-N and C-C bond-forming reactions beyond the specific named reactions discussed previously. The structural characteristics of such bulky phosphine ligands are crucial for the reactivity of the palladium catalysts in these transformations.

In C-N bond formation, these catalysts are effective in amination reactions, as detailed in the Buchwald-Hartwig section. researchgate.net For C-C bond formation, they promote a variety of couplings. For example, the α-arylation of ketones is a significant C-C bond-forming reaction. nih.gov Furthermore, these catalyst systems can be employed in other cross-coupling reactions, such as those involving the formation of benzylphosphonates through the coupling of benzyl halides with H-phosphonate diesters. wikipedia.org The choice of ligand is critical in controlling the catalyst's activity and selectivity in these diverse applications. researchgate.net

Homogeneous Hydrogenation

Homogeneous hydrogenation, a process where the catalyst is dissolved in the reaction medium with the substrate, is a cornerstone of synthetic chemistry. tcichemicals.com Soluble catalysts, often complexes of rhodium, iridium, and ruthenium with phosphine ligands, offer high chemo- and regioselectivity. youtube.com The electronic and steric properties of the phosphine ligand are paramount in tuning the catalyst's performance. Bulky and electron-rich phosphine ligands, such as those containing tert-butyl groups, are particularly well-suited for these transformations as they can promote the formation of active catalytic species and influence the substrate coordination. youtube.com

Asymmetric Hydrogenation of Functionalized Alkenes and Ketones

In the realm of asymmetric synthesis, chiral phosphine ligands are instrumental for producing enantiomerically enriched compounds. Rhodium complexes bearing P-chiral phosphine ligands with tert-butylmethylphosphino groups have demonstrated exceptional performance in the asymmetric hydrogenation of functionalized alkenes like dehydroamino acid derivatives and enamides. acs.org These catalysts exhibit high enantioselectivities (up to >99% ee) and catalytic activities. acs.orgnih.gov

The efficacy of these catalysts is attributed to the well-defined asymmetric environment created by the combination of bulky tert-butyl groups and a chiral backbone. researchgate.net For instance, rhodium complexes of ligands like BenzP* and QuinoxP*, which feature tert-butylmethylphosphino groups, are highly effective. acs.org The steric bulk of the tert-butyl groups, similar to that in this compound, plays a crucial role in creating a chiral pocket that dictates the facial selectivity of hydrogen addition to the prochiral substrate.

Nickel-catalyzed asymmetric hydrogenation has also emerged as a cost-effective alternative. nih.gov Efficient catalysis for the hydrogenation of substrates like α,β-unsaturated phosphine oxides and hydrazones has been achieved using nickel complexes with chiral bisphosphine ligands. acs.orgbohrium.com These systems can achieve high yields and excellent enantioselectivities (84% to >99% ee). nih.gov The success in these systems relies on strongly donating bisphosphines to support the nickel catalyst, where weak, attractive interactions between the catalyst and substrate may govern stereochemical control. x-mol.com The combination of a benzyl group and two tert-butyl groups in this compound provides the requisite steric bulk and electron-donating character favorable for such catalytic systems.

Table 1: Performance of Analogue P-Chiral Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation Data synthesized from studies on ligands with tert-butylmethylphosphino groups, which are structural analogues.

| Ligand | Substrate Type | Solvent | H₂ Pressure | Enantiomeric Excess (ee) | Reference |

| (R,R)-BenzP | Dehydroamino acid derivatives | Methanol | 1-10 atm | Up to 99% | acs.org |

| (R,R)-QuinoxP | Enamides | Toluene | 10 atm | >99% | acs.org |

| (S,S)-Ph-BPE (Ni-cat) | α,β-Unsaturated Phosphonates | Toluene | 50 atm | 84-96% | acs.org |

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental processes in industrial and academic chemistry. Palladium complexes are frequently used as catalysts, and the choice of phosphine ligand is critical for achieving high activity and selectivity. uni-rostock.de Bulky and electron-rich phosphine ligands are known to facilitate key steps in the catalytic cycle, such as the oxidative addition of the substrate to the palladium center. nih.govchemrxiv.org

A close structural analogue to a this compound-based system is the catalyst formed from palladium and 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB). This ligand has seen significant industrial application, particularly in the methoxycarbonylation of ethylene to produce methyl propionate. nih.gov The di-tert-butylphosphino groups in DTBPMB provide the necessary steric and electronic properties for high catalytic turnover and selectivity, suggesting that ligands like this compound would be similarly effective. nih.gov

Alkoxy- and Hydroxycarbonylation

Alkoxycarbonylation and hydroxycarbonylation are important carbonylation reactions that produce esters and carboxylic acids, respectively. Palladium catalysts supported by bulky phosphine ligands are effective for these transformations. The DTBPMB ligand, for example, has been applied to the alkoxycarbonylation of various aliphatic alkenes, showing a high selectivity for the formation of linear esters. nih.gov Novel ferrocenyl phosphines that combine sterically hindered and amphoteric moieties have also been shown to improve activity in the alkoxycarbonylation of industrial alkenes compared to the DTBPMB system. nih.gov

Hydroxycarbonylation of aryl halides and triflates can be effectively catalyzed by palladium complexes. nih.govnih.gov While various phosphine ligands have been employed, the reaction often proceeds efficiently in the presence of a palladium precursor and a suitable ligand that can stabilize the active catalytic species. organic-chemistry.orgorganic-chemistry.org The selective synthesis of amide alcohols or amide esters from iodoarenes using aliphatic aminoalcohols can be controlled by reaction parameters in palladium-catalyzed carbonylation, highlighting the fine-tuning possible in these systems. acs.org

Table 2: Palladium-Catalyzed Methoxycarbonylation of Alkenes with the Analogue DTBPMB Ligand Data based on the performance of the industrially relevant 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) ligand system.

| Substrate | Product | Catalyst System | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Selectivity | Reference |

| Ethylene | Methyl Propionate | Pd/DTBPMB | 100,000 | 12,000 | >99% (Linear) | nih.gov |

| 1-Octene | Methyl Nonanoate | Pd/DTBPMB | - | - | High (Linear) | nih.gov |

Isomerizing Carbonylations

Isomerizing carbonylations represent a more complex transformation where the catalytic system promotes the migration of a double bond in the substrate before the carbonylation step. This allows for the synthesis of linear products from internal or branched olefins. While specific studies detailing the use of this compound in isomerizing carbonylations are not prominent, the principles of catalysis with related systems are informative. Palladium complexes with certain phosphine ligands are known to catalyze isomerization. rsc.org For rhodium-catalyzed hydroformylation, a related carbonylation process, the structure of the phosphine ligand can significantly influence the regioselectivity, favoring either linear or branched aldehydes. epa.gov Given the ability of palladium-phosphine systems to catalyze both isomerization and carbonylation, it is plausible that a catalyst based on this compound could be effective in isomerizing carbonylation reactions, although this specific application remains an area for further investigation.

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a major goal in modern synthetic chemistry, offering more atom-economical and efficient synthetic routes. nih.gov Transition metal catalysis is a primary strategy for achieving C-H activation. nih.gov Palladium-catalyzed C–H functionalization often proceeds through a cyclometalated intermediate, where a ligand directs the metal to a specific C-H bond. nih.gov The design of ligands is crucial, as they must be robust enough to withstand potentially oxidative conditions while effectively controlling reactivity and selectivity. snnu.edu.cn

While trivalent phosphorus ligands are common in Pd(0) chemistry, their application in Pd(II)-catalyzed C-H activation has been more challenging. snnu.edu.cn Nevertheless, specialized phosphine ligands have been developed for this purpose. For example, phosphine-directed remote C-5 alkylation of naphthalenes has been demonstrated, where the phosphine group is essential for the initial metallacycle formation and subsequent activation. nih.gov

Intramolecular C-H Activation

Intramolecular C-H activation is a common pathway in organometallic chemistry, often observed in complexes with bulky phosphine ligands. The steric crowding around the metal center can bring ligand C-H bonds into close proximity, facilitating their activation. For example, a tris(phosphine) ligand on nickel(II) and palladium(II) was found to undergo intramolecular C-H functionalization to form a C-P bond. acs.org Similarly, a ruthenium complex with 1,5-bis(di-tert-butylphosphino)-2-(S)-dimethylaminopentane undergoes a triple C-H activation to form a chiral carbene complex. researchgate.net

In the context of a this compound metal complex, several intramolecular C-H activation pathways are conceivable. The benzylic C-H bonds or the C-H bonds of the tert-butyl groups could potentially be activated. This type of reactivity is significant as it can lead to catalyst decomposition or, alternatively, be harnessed for novel synthetic transformations. For instance, palladium-catalyzed domino reactions involving C-H activation of indoles and benzylic C-H functionalization of benzyl alcohols have been developed, showcasing the potential for tandem C-H activation processes. mdpi.com

Computational Chemistry and Theoretical Studies on Benzyl Di T Butylphosphine Ligands and Their Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of computational inorganic and organometallic chemistry due to its favorable balance of accuracy and computational cost. figshare.com For systems involving Benzyl-di-t-butylphosphine, DFT calculations can elucidate a wide range of properties, from the fundamental electronic structure of the ligand itself to the intricate details of catalytic cycles involving its metal complexes.

DFT is used to optimize the geometries of ground states, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction. Key applications for this compound complexes include the calculation of bond lengths, bond angles, and vibrational frequencies. These theoretical values can be directly compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model. acs.org

A variety of exchange-correlation functionals are available within the DFT framework, and the choice of functional can significantly impact the accuracy of the results. mdpi.commanchester.ac.uk For transition metal complexes, hybrid functionals such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange, have been widely used and often provide reliable results for geometries and reaction energies. mdpi.com Generalized Gradient Approximation (GGA) functionals like BP86 or PBE are also common, particularly for geometry optimizations. mdpi.com The selection of an appropriate basis set, which describes the atomic orbitals, is also crucial for obtaining accurate results.

Table 1: Common DFT Functionals and Basis Sets in Organometallic Chemistry

| Functional/Basis Set | Type | Common Applications |

|---|---|---|

| Functionals | ||

| B3LYP | Hybrid GGA | Geometries, reaction energies, spectroscopic properties mdpi.com |

| PBE0 | Hybrid GGA | Generally good performance for inorganic systems mdpi.com |

| BP86 | GGA | Geometry optimizations, particularly for larger systems mdpi.com |

| M06 | Hybrid Meta-GGA | Good for main group and organometallic chemistry, noncovalent interactions |

| Basis Sets | ||

| 6-31G(d,p) | Pople-style | Standard for medium-sized molecules |

| def2-SVP/TZVP | Ahlrichs-style | Good balance of accuracy and cost for a wide range of elements |

For a ligand like this compound, DFT calculations can quantify its electronic properties. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) of the free phosphine (B1218219) is related to its σ-donating ability. A higher HOMO energy indicates a stronger donor. Similarly, the calculated molecular electrostatic potential (MEP) can identify the most electron-rich region of the molecule, which is typically the phosphorus lone pair. manchester.ac.uk

Modeling of Ligand Effects on Reactivity and Selectivity

The steric and electronic properties of this compound are key to its function in catalysis. Computational modeling allows for the quantification of these properties and the development of models that correlate these parameters with catalytic performance, such as reaction rates and selectivity. nih.govbris.ac.uk

Steric Effects: The bulky nature of the di-tert-butyl and benzyl (B1604629) groups creates a sterically hindered environment around the metal center. This can be quantified using several computational descriptors.

Tolman Cone Angle (θ): This is a classic measure of ligand steric bulk, representing the apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered at a standard metal-phosphorus distance. nih.gov

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It provides a more comprehensive measure of the steric environment than the cone angle. nih.gov

A key finding from computational studies is that remote steric hindrance can be crucial for catalytic success. nih.gov While a large cone angle or buried volume can be beneficial, the distribution of that steric bulk is also important. For this compound, the tert-butyl groups provide significant bulk close to the phosphorus atom, while the benzyl group extends this steric influence further away from the metal center.

Electronic Effects: The electronic influence of a phosphine ligand is a combination of its σ-donating and π-accepting capabilities. For trialkylphosphines like this compound, the σ-donation from the phosphorus lone pair is the dominant electronic interaction. This can be quantified computationally through:

Calculated CO Stretching Frequencies: A common method is to calculate the vibrational frequency of the C-O bond in a model carbonyl complex, such as [Ni(CO)₃L]. Stronger σ-donating ligands lead to more back-bonding from the metal to the CO π* orbitals, which weakens the C-O bond and results in a lower stretching frequency. manchester.ac.uk

Molecular Electrostatic Potential (Vmin): The minimum value of the MEP near the phosphorus lone pair can be correlated with the ligand's electron-donating strength. manchester.ac.uknih.gov

By calculating these steric and electronic parameters for a series of ligands and correlating them with experimentally observed reactivity or selectivity using statistical methods like regression analysis, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models can then be used to predict the performance of new, untested ligands and guide catalyst optimization.

Table 2: Key Computational Descriptors for Phosphine Ligands

| Parameter | Property Measured | Method of Calculation | Relevance |

|---|---|---|---|

| Tolman Cone Angle (θ) | Steric Bulk | Geometric construction based on van der Waals radii nih.gov | Correlates with coordination number, reaction rates |

| Percent Buried Volume (%Vbur) | Steric Bulk | Calculation of ligand volume within a sphere around the metal nih.gov | Provides a detailed 3D measure of the steric environment |

| CO Stretching Frequency (ν(CO)) | Electronic Effect | DFT calculation on a model [M(CO)nL] complex manchester.ac.uk | Probes the net electron-donating ability of the ligand |

| HOMO Energy | Electronic Effect | DFT calculation on the free ligand | Relates to the ligand's ability to donate electrons |

Prediction of Stereochemical Outcomes in Asymmetric Catalysis

While this compound is an achiral ligand, it can be employed in asymmetric catalysis in conjunction with chiral substrates, reagents, or co-ligands. Computational chemistry, particularly DFT, is a powerful tool for understanding and predicting the stereochemical outcomes of such reactions. researchgate.net The key to predicting enantioselectivity is to identify the stereo-determining transition state (TS) of the reaction and calculate the energy difference between the diastereomeric pathways leading to the different enantiomers. acs.orgacs.org

The general methodology involves the following steps:

Reaction Mechanism Elucidation: The full catalytic cycle is mapped out, and all plausible reaction pathways are considered.

Transition State Searching: The geometries and energies of the transition states for the key bond-forming or stereo-determining steps are located on the potential energy surface.

Energy Calculations: High-level DFT calculations are performed to obtain accurate energies for the diastereomeric transition states (e.g., TS-R and TS-S).

Prediction of Enantiomeric Excess (ee): The predicted enantiomeric ratio is determined by the difference in the free energies (ΔΔG‡) of the diastereomeric transition states, according to the transition state theory. A larger energy difference corresponds to a higher predicted enantiomeric excess.

For a system involving this compound, DFT calculations can model how its significant steric bulk influences the geometry of the transition state. acs.org Steric repulsions between the ligand, the substrate, and other components of the catalytic complex can favor one diastereomeric transition state over the other. acs.org For example, in a reaction involving a chiral substrate, the bulky di-tert-butyl and benzyl groups would create a specific chiral pocket around the metal center, forcing the substrate to adopt a preferred orientation to minimize steric clashes. This preferred orientation would then lead to the selective formation of one enantiomer of the product.

By analyzing the optimized geometries of the competing transition states, the specific non-covalent interactions (e.g., steric repulsion, CH-π interactions) that control the stereoselectivity can be identified. acs.org This detailed understanding allows for the rational modification of the ligand or substrate to improve the enantioselectivity of the reaction.

Analysis of Agostic Interactions and Ligand Steric Effects

The steric bulk of this compound can lead to the formation of unusual intramolecular interactions, such as agostic interactions, within its metal complexes. An agostic interaction is a three-center, two-electron bond between a metal, a carbon, and a hydrogen atom. These interactions are often observed in coordinatively unsaturated, electron-deficient metal complexes where a C-H bond of a ligand coordinates to the metal center to satisfy its electronic demand.

The bulky tert-butyl and benzyl groups of this compound can force one of their C-H bonds into close proximity with the metal center. Computational chemistry is essential for identifying and characterizing these weak interactions.

Computational Evidence for Agostic Interactions:

Geometric Parameters: Optimized structures from DFT calculations can reveal unusually short M···H distances (typically shorter than the sum of their van der Waals radii) and acute M-C-H angles.

Vibrational Frequencies: The C-H stretching frequency of an agostic bond is typically lowered and red-shifted in the calculated infrared spectrum compared to a normal C-H bond.

Topological Analysis of Electron Density: Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the calculated electron density. The presence of a bond path and a bond critical point between the metal and the hydrogen atom is a strong indicator of an agostic interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor nature of the interaction, quantifying the electron donation from the C-H σ-bonding orbital to an empty d-orbital on the metal center.

The steric effects of the ligand are a primary driver for the formation of agostic interactions. The rigid and bulky nature of the tert-butyl groups can lock the ligand into a conformation that promotes a C-H bond's close approach to the metal. The benzyl group, with its benzylic C-H bonds, also provides potential sites for such interactions. These interactions are not merely structural curiosities; they can have a significant impact on the reactivity of the complex by influencing the electronic properties of the metal center and blocking coordination sites.

Emerging Research Directions and Future Perspectives

Development of Novel Benzyl-di-t-butylphosphine Derived Ligands

The synthesis of novel phosphine (B1218219) ligands is a cornerstone of advancing catalysis. Research in this area often focuses on modifying existing phosphine structures to fine-tune their steric and electronic properties, thereby enhancing catalytic activity, selectivity, and stability. While specific research on deriving novel ligands directly from this compound is limited, related studies on benzylphosphines offer insights into potential research avenues.

For instance, a study on mono-, di-, and tri-benzylphosphines (with phenyl groups instead of tert-butyl groups) has led to the synthesis and characterization of a series of novel lithium complexes. nih.gov These complexes have shown activity as catalysts in the ring-opening polymerization of ε-caprolactone and rac-lactide. nih.gov The research involved detailed spectroscopic and X-ray diffraction studies to understand the structure and bonding within these new derivatives. nih.gov This approach of creating organometallic complexes from a parent phosphine ligand is a common strategy for developing new catalytic systems. Future research could explore similar derivatization of this compound to create novel catalysts with unique reactivity.

Table 1: Examples of Research on Benzylphosphine-Derived Complexes

| Parent Ligand Class | Derivative Synthesized | Application Studied |

|---|

This table is illustrative of research on related benzylphosphine compounds, suggesting potential directions for this compound.

Application in Sustainable Chemistry and Industrial Processes

The principles of sustainable or "green" chemistry are increasingly guiding catalyst and process design, aiming for reduced waste, lower energy consumption, and the use of less hazardous materials. Palladium-catalyzed reactions, where phosphine ligands are crucial, are a major focus of these efforts. scribd.comncsu.edu Research into new catalytic systems often emphasizes their application in more environmentally benign solvents, like water, or their efficiency at very low catalyst loadings to minimize metal contamination in the final products. scribd.com

While specific applications of this compound in green chemistry are not yet detailed in published research, the development of highly efficient phosphine ligands is key to this field. For example, the development of ligands that are effective at low palladium concentrations is a significant step towards greener industrial processes. scribd.com A patent related to the synthesis of di-tert-butylphosphine (B3029888) biphenyl (B1667301) compounds highlights the aim for processes that are simple to operate and high in yield, making them suitable for industrialized production. google.com Future investigations could assess the performance of this compound-based catalysts under green conditions or in industrially relevant reactions, such as the isomerization of nitriles, which is a key step in the production of nylon. uu.nl

Integration with High-Throughput Experimentation and Data Science

Modern chemical research is being accelerated by the integration of high-throughput experimentation (HTE) and data science. HTE allows for the rapid screening of large numbers of catalysts and reaction conditions in parallel, significantly speeding up the discovery and optimization of new chemical transformations. sigmaaldrich.commerckmillipore.comrsc.org This is often achieved using ligand libraries, which are collections of diverse ligands that can be quickly tested for a specific reaction. rsc.org

Currently, there is no specific mention in the literature of this compound being included in HTE screening sets or being the subject of dedicated computational studies. However, the infrastructure for such research is well-established. Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and density functional theory (DFT), are used to predict the properties and reactivity of molecules, guiding the design of new ligands and catalysts. scirp.org For example, computational models have been used to study various benzyl (B1604629) derivatives to predict their biological activity. scirp.org Applying these high-throughput and data-driven approaches to this compound and its derivatives could rapidly identify new applications and optimize its performance in catalytic systems.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| ε-caprolactone |

| rac-lactide |

| Palladium |

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl-di-t-butylphosphine with high purity?

Answer: Synthesis typically involves nucleophilic substitution or metal-mediated coupling. A common approach includes reacting benzyl chloride with di-t-butylphosphine under inert atmospheres (e.g., Schlenk line) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from cold ethanol ensures high purity. Monitoring reaction progress with NMR is critical to confirm intermediate phosphine formation and avoid byproducts like phosphine oxides .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- and NMR : To confirm structure and assess purity. NMR is particularly sensitive to electronic environments, with shifts typically between −10 to −30 ppm for tertiary phosphines .

- X-ray crystallography : Resolves steric and electronic properties, such as bond angles and torsional strain in the t-butyl groups .

- Elemental analysis (EA) and mass spectrometry (MS) : Validate molecular formula and detect impurities .

Q. What safety protocols are critical for handling and storing this compound?

Answer:

- Handling : Use inert atmosphere gloveboxes or Schlenk lines to prevent oxidation. Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in well-ventilated fume hoods .

- Storage : Seal in amber glass vials under argon or nitrogen at −20°C to minimize degradation. Label containers with hazard warnings (e.g., air-sensitive, toxic) .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its performance in transition-metal catalysis compared to other phosphine ligands?

Answer: The di-t-butyl groups create a highly electron-rich and sterically hindered environment, enhancing metal-ligand binding stability. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), this ligand improves catalyst longevity but may reduce reactivity with bulky substrates. Comparative studies using Tolman’s cone angle (170–190°) and electronic parameter () measurements quantify these effects .

Q. What computational strategies predict the electronic properties and reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Models ligand-metal orbital interactions and charge distribution.

- Natural Bond Orbital (NBO) analysis : Identifies hyperconjugative effects from the benzyl group.

- Molecular Dynamics (MD) simulations : Assess steric effects in solution-phase catalysis. Validate predictions with experimental NMR chemical shifts and catalytic turnover numbers .

Q. How can researchers resolve contradictory data in catalytic efficiency studies involving this compound?

Answer:

- Control experiments : Test for trace oxygen/water (common phosphine oxidants) using Karl Fischer titration.